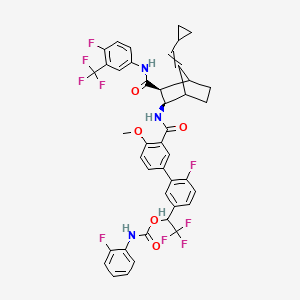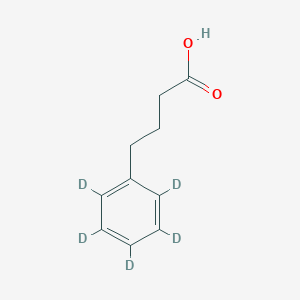
4-Phenylbutyric acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylbutyric acid-d5 is a deuterium-labeled derivative of 4-Phenylbutyric acid. This compound is primarily used in scientific research due to its unique properties, including its role as an inhibitor of histone deacetylases and endoplasmic reticulum stress. The deuterium labeling allows for more precise tracking and analysis in various experimental settings .
準備方法
The preparation of 4-Phenylbutyric acid-d5 involves the deuteration of 4-Phenylbutyric acid. One common method includes the reaction of industrial-grade phenylbutyric acid in alcoholic solvents under the catalysis of a catalyst. The reaction system is then treated to obtain purified 4-Phenylbutyric acid. This purified acid is then reacted with a deuterium reagent to produce this compound .
化学反応の分析
4-Phenylbutyric acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the phenyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
科学的研究の応用
4-Phenylbutyric acid-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in the study of protein folding and endoplasmic reticulum stress.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cancer, and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in mass spectrometry .
作用機序
The primary mechanism of action of 4-Phenylbutyric acid-d5 involves its role as a chemical chaperone. It assists in protein folding and alleviates endoplasmic reticulum stress by binding to specific sites on proteins, thereby preventing their aggregation and misfolding. This action is crucial in conditions like neurodegeneration, where protein misfolding is a significant problem .
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
169.23 g/mol |
IUPAC名 |
4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,5D,6D |
InChIキー |
OBKXEAXTFZPCHS-XFEWCBMOSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCC(=O)O)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


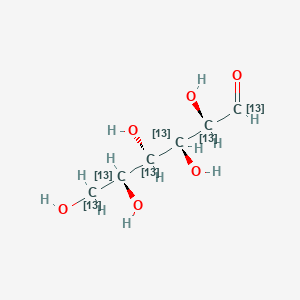
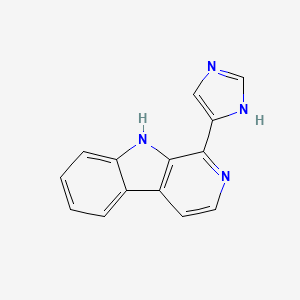
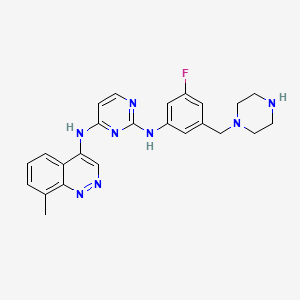
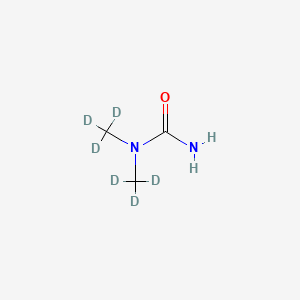
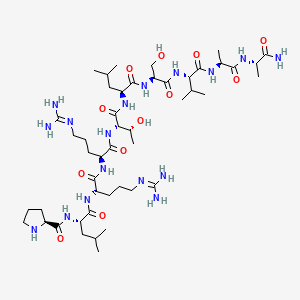
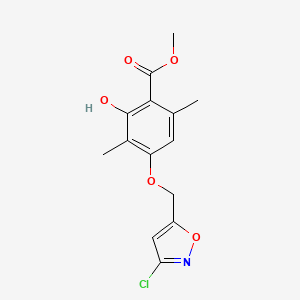
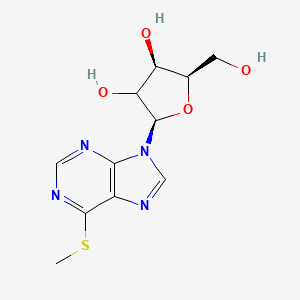
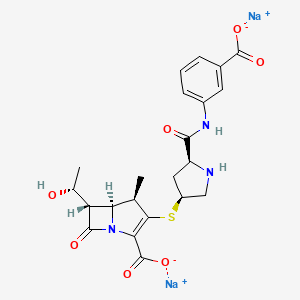
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)


![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)
